synthesis and characterization of 6-Bromochromone-3-carboxylic acid
synthesis and characterization of 6-Bromochromone-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromochromone-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview for the (CAS No: 51085-91-7), a key heterocyclic building block. The chromone scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategy, reaction mechanisms, detailed experimental protocols, and robust analytical characterization.
Strategic Synthesis of 6-Bromochromone-3-carboxylic acid
The synthesis of the target compound is efficiently achieved through a well-established two-step sequence starting from a commercially available substituted 2-hydroxyacetophenone. This route is favored for its high efficiency, good yields, and the reliability of the reaction classes employed.
Rationale for Synthetic Route Selection
The chosen pathway involves an initial Vilsmeier-Haack formylation followed by a selective oxidation.
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Vilsmeier-Haack Reaction : This is a powerful and widely used method for the formylation of electron-rich aromatic compounds, such as 2-hydroxyacetophenones.[3] It provides a direct, one-step route to 3-formylchromones, which are crucial precursors.[4] The reaction is known for its versatility and consistently high yields.[3]
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Pinnick Oxidation : The subsequent conversion of the intermediate aldehyde to a carboxylic acid is best accomplished using sodium chlorite (NaClO₂) under mildly acidic conditions. This method is highly selective for aldehydes and avoids the harsh conditions that could compromise the chromone core, ensuring a clean conversion with good yields.[5]
Visualized Synthetic Workflow
The following diagram outlines the two-step synthesis from 5-Bromo-2-hydroxyacetophenone to the final product.
Caption: Synthetic pathway for 6-Bromochromone-3-carboxylic acid.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (Intermediate)
This protocol is adapted from established Vilsmeier-Haack procedures for chromone synthesis.[4][5]
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Reagent Preparation: Set up a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Place the flask in an ice-salt bath.
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Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.
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Reaction Incubation: After the addition is complete, stir the mixture at 0-5 °C for 45-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
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Substrate Addition: Dissolve 5-bromo-2-hydroxyacetophenone (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
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Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).
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Work-up and Isolation: After completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product.
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Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual DMF and inorganic salts. The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the aldehyde intermediate as a solid.
Step 2: Synthesis of 6-Bromochromone-3-carboxylic acid (Final Product)
This protocol employs the Pinnick oxidation for the selective conversion of the aldehyde.[5]
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Reaction Setup: In a round-bottom flask, suspend the 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (1 eq.) from Step 1 in a mixture of dichloromethane (DCM) and water.
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Reagent Addition: To this suspension, add sulfamic acid (1.5 eq.) followed by the portion-wise addition of sodium chlorite (NaClO₂, 1.5 eq.) while stirring at room temperature. An exothermic reaction may be observed.
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Reaction Progression: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC.
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Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
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Purification: Recrystallize the crude solid from a methanol/water mixture (approx. 80:20) to yield 6-Bromochromone-3-carboxylic acid as a pale yellow or white solid.[5]
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Bromochromone-3-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 51085-91-7 | [6][7] |
| Molecular Formula | C₁₀H₅BrO₄ | [6][8] |
| Molecular Weight | 269.05 g/mol | [6] |
| Appearance | White to pale cream powder | [9] |
| Melting Point | 236-240 °C (literature) | [5] |
Visualized Characterization Workflow
The following diagram illustrates the logical flow of analytical techniques used to validate the final product.
Caption: Workflow for the analytical characterization of the product.
Spectroscopic and Chromatographic Analysis
2.3.1. Infrared (IR) Spectroscopy The IR spectrum is a rapid and effective tool for confirming the presence of key functional groups. The spectrum for a carboxylic acid is highly characteristic.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1650 | C=O stretch (Chromone Ketone) | Strong, sharp |
| 1600, 1500 | C=C stretch (Aromatic) | Medium to strong |
| 1320 - 1210 | C-O stretch | Strong |
Note: A literature report specifies peaks at 3071 cm⁻¹ (OH) and 1691/1651 cm⁻¹ (C=O) for this compound.[5]
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms in the molecule. Spectra are typically recorded in DMSO-d₆ due to solubility.
¹H NMR:
| Chemical Shift (δ ppm) | Proton | Multiplicity | Notes |
|---|---|---|---|
| ~13.3 | -COOH | Singlet (broad) | The acidic proton is highly deshielded and its signal is often broad. |
| ~9.2 | H-2 | Singlet | The proton at the 2-position of the pyrone ring is a characteristic singlet. |
| ~8.2 | H-5 | Doublet | Aromatic proton ortho to the C-4 carbonyl group. |
| ~8.0 | H-7 | Doublet of doublets | Aromatic proton meta to the bromine and ortho to H-8. |
| ~7.8 | H-8 | Doublet | Aromatic proton ortho to the pyran oxygen. |
¹³C NMR:
| Chemical Shift (δ ppm) | Carbon | Notes |
|---|---|---|
| ~176 | C-4 | Ketone carbonyl carbon. |
| ~164 | -COOH | Carboxylic acid carbonyl carbon. |
| ~160 | C-2 | Olefinic carbon adjacent to the pyran oxygen. |
| 154 - 115 | Aromatic & Olefinic | Signals corresponding to the remaining 6 carbons of the benzene ring and C-3. |
| ~119 | C-6 | Carbon bearing the bromine atom. |
2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The presence of a bromine atom results in a characteristic isotopic pattern.
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Expected Molecular Ion (M⁺): A signal should be observed at m/z = 268.
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Isotopic Peak (M+2)⁺: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), a prominent peak will be observed at m/z = 270 with nearly the same intensity as the M⁺ peak. This is a definitive indicator of a monobrominated compound.
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Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or a carboxyl group (-45 Da).
Conclusion and Future Outlook
This guide details an efficient and reliable methodology for the synthesis of 6-Bromochromone-3-carboxylic acid, a compound of significant interest to the scientific community. The two-step synthesis via Vilsmeier-Haack formylation and subsequent Pinnick oxidation is robust and scalable. The provided characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous confirmation of the product's structure and purity.
Given its versatile functional handles—the carboxylic acid for amide or ester formation and the bromine atom for cross-coupling reactions—6-Bromochromone-3-carboxylic acid stands as a pivotal starting material for the generation of diverse chemical libraries aimed at discovering new leads in drug development and materials science.[1][2]
References
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Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]
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PubChem. 6-Bromochromone-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Orgsyn.org. Useful Spectroscopic Data. [Link] (Note: While the direct link is to a specific prep, the site's resources include general spectroscopic data tables).
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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